molecular formula C10H10FN3O2 B1529127 3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 1896489-92-1

3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1529127
CAS No.: 1896489-92-1
M. Wt: 223.2 g/mol
InChI Key: NECNVQSMTPKYCX-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a quinazoline derivative with a molecular structure that includes a fluorine atom at the 6th position and an aminoethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate quinazoline precursor and a suitable fluorinating agent.

  • Fluorination: The precursor is subjected to fluorination to introduce the fluorine atom at the 6th position.

  • Amination: The aminoethyl group is introduced through amination reactions, often involving reagents like ethylenediamine.

  • Cyclization: The final step involves cyclization to form the quinazoline core structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

  • Reduction: Formation of reduced quinazoline derivatives.

  • Substitution: Formation of quinazoline derivatives with substituted alkyl groups.

Scientific Research Applications

3-(2-Aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

  • Biology: It can be used as a probe in biological studies to understand the interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of antitumor and antimicrobial agents.

  • Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

  • Quinazoline: The parent compound without the aminoethyl and fluorine groups.

  • Fluoroquinolones: A class of antibiotics that also contain fluorine atoms.

  • Aminoethylquinazolines: Derivatives with similar aminoethyl groups but different substitutions.

Uniqueness: 3-(2-Aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of the aminoethyl group and the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2-aminoethyl)-6-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2/c11-6-1-2-8-7(5-6)9(15)14(4-3-12)10(16)13-8/h1-2,5H,3-4,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECNVQSMTPKYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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